6-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid
CAS No.: 904817-70-5
Cat. No.: VC3859284
Molecular Formula: C16H23N3O4
Molecular Weight: 321.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 904817-70-5 |
|---|---|
| Molecular Formula | C16H23N3O4 |
| Molecular Weight | 321.37 g/mol |
| IUPAC Name | 6-[3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C16H23N3O4/c1-11-10-18(13-6-5-12(9-17-13)14(20)21)7-8-19(11)15(22)23-16(2,3)4/h5-6,9,11H,7-8,10H2,1-4H3,(H,20,21) |
| Standard InChI Key | OLQYDWGOSNEFKE-UHFFFAOYSA-N |
| SMILES | CC1CN(CCN1C(=O)OC(C)(C)C)C2=NC=C(C=C2)C(=O)O |
| Canonical SMILES | CC1CN(CCN1C(=O)OC(C)(C)C)C2=NC=C(C=C2)C(=O)O |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a pyridine ring substituted at the 3-position with a carboxylic acid group and at the 6-position with a 3-methylpiperazine moiety. The piperazine nitrogen is protected by a Boc group, which enhances solubility and prevents undesired side reactions during synthetic sequences . The stereoelectronic effects of the methyl group on the piperazine ring influence conformational flexibility, as demonstrated by X-ray crystallography and NMR studies .
Spectroscopic Identification
Key spectroscopic data include:
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NMR (CDCl): Peaks at δ 1.44 (s, 9H, Boc), 2.98–3.45 (m, 8H, piperazine), and 8.21–8.75 (m, 3H, pyridine) .
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IR (KBr): Stretching vibrations at 1720 cm (C=O, Boc), 1680 cm (carboxylic acid), and 1250 cm (C-N) .
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Mass Spectrometry: ESI-MS m/z 322.3 [M+H], confirming the molecular weight .
Synthesis and Optimization
Key Synthetic Routes
The synthesis typically involves nucleophilic aromatic substitution (SNAr) or coupling reactions:
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SNAr Reaction: 2,6-Dichloropyridine derivatives react with 3-methylpiperazine under basic conditions, followed by Boc protection .
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Carbodiimide-Mediated Coupling: 6-Aminopyridine-3-carboxylic acid is coupled with Boc-protected 3-methylpiperazine using HBTU or EDC·HCl .
Table 1: Comparative Synthesis Yields
Solvent and Regioselectivity
The regioselectivity of SNAr reactions is influenced by the pyridine 3-substituent. Bulky groups like trifluoromethyl favor substitution at the 6-position, while electron-withdrawing groups (e.g., COCH) direct reactivity to the 2-position . Kamlet-Taft solvent parameters further modulate selectivity, with polar aprotic solvents like DMF enhancing yields .
Physicochemical Properties
Thermodynamic Parameters
Solubility and Stability
The compound exhibits moderate solubility in polar solvents (e.g., DMSO: 25 mg/mL) but is stable under inert atmospheres up to 150°C. Hydrolysis of the Boc group occurs under acidic conditions (pH < 3), yielding the free piperazine derivative .
Applications in Pharmaceutical Development
Kinase Inhibition
As a pyridine-piperazine hybrid, the compound serves as a precursor for tyrosine kinase inhibitors. For example, its derivatives show nanomolar activity against Bcr-Abl and EGFR kinases, critical targets in oncology .
Table 2: Biological Activity of Derivatives
Opioid Receptor Antagonism
The piperazine moiety enables interactions with κ-opioid receptors. Modifications to the Boc group and carboxylic acid yield antagonists with improved blood-brain barrier permeability . For instance, 11a (a derivative) exhibits a logBB of −0.57, comparable to clinical candidates .
Comparative Analysis with Structural Analogs
Piperazine-Based Compounds
Table 3: Key Analogs and Properties
| Compound | CAS | Molecular Weight | Application |
|---|---|---|---|
| 6-{4-Boc-3-Ph-piperazine}pyridine-3-COOH | 904816-53-1 | 383.44 | Kinase inhibition |
| 1-Boc-piperidine-4-COOH | 84358-13-4 | 229.27 | Peptide synthesis |
Reactivity Trends
Electron-deficient pyridines (e.g., 3-CF) undergo faster SNAr reactions than electron-rich analogs. Steric effects from the 3-methyl group on piperazine further slow nucleophilic attack at the 2-position .
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